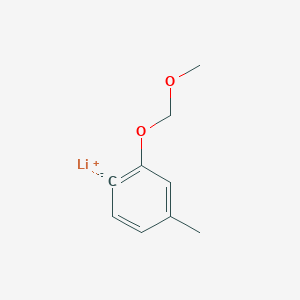
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is an organolithium compound that features a lithium ion bonded to a benzene ring substituted with methoxymethoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide typically involves the reaction of 1-(methoxymethoxy)-3-methylbenzene with a lithium reagent. One common method is the deprotonation of 1-(methoxymethoxy)-3-methylbenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen, ozone, or peroxides can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbon dioxide can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic behavior is facilitated by the electron-donating effects of the methoxymethoxy and methyl groups on the benzene ring. The compound can participate in various reaction pathways, depending on the nature of the electrophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;1-methoxy-3-(methoxymethoxy)benzene-5-ide
- Lithium;1-(methoxymethoxy)-4-methylbenzene-6-ide
- Lithium;1-(methoxymethoxy)-2-methylbenzene-6-ide
Uniqueness
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is unique due to the specific positioning of the methoxymethoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.
Propriétés
Numéro CAS |
63063-81-0 |
|---|---|
Formule moléculaire |
C9H11LiO2 |
Poids moléculaire |
158.1 g/mol |
Nom IUPAC |
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O2.Li/c1-8-4-3-5-9(6-8)11-7-10-2;/h3-4,6H,7H2,1-2H3;/q-1;+1 |
Clé InChI |
AZSSDASBUCVGIA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC(=[C-]C=C1)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



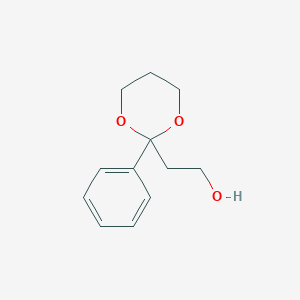

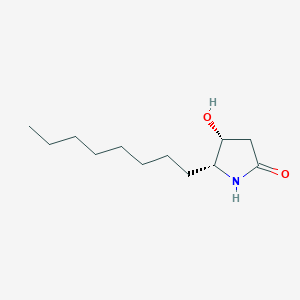
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
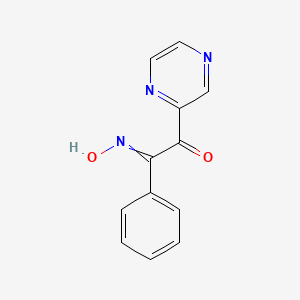
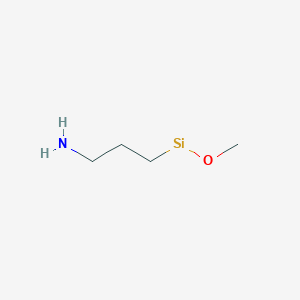
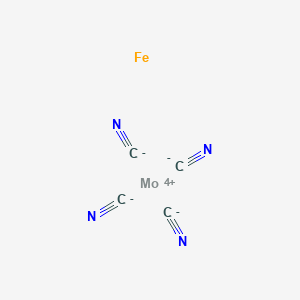
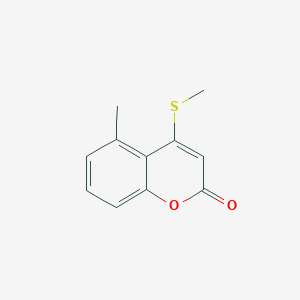

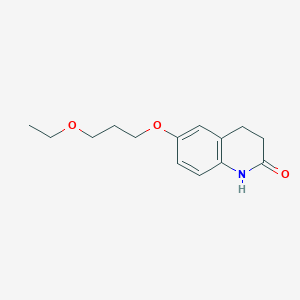

![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
